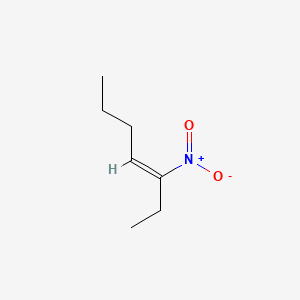![molecular formula C18H16N2O2 B14723087 [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone CAS No. 6310-00-5](/img/structure/B14723087.png)
[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone is a complex organic compound characterized by the presence of aziridine groups attached to a phenyl ring. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, making this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone typically involves the reaction of aziridine with a phenyl-substituted carbonyl compound. The reaction conditions often require a catalyst to facilitate the formation of the aziridine ring. Common catalysts include Lewis acids such as boron trifluoride etherate. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Secondary amines
Substitution: Various substituted aziridines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it suitable for various organic transformations.
Biology
In biological research, this compound can be used to study the reactivity of aziridine rings in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone involves the interaction of its aziridine rings with various molecular targets The aziridine rings can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles in biological systems
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(Aziridine-1-carbonyl)phenyl]methanone
- [4-(Aziridine-1-carbonyl)phenyl]phenylmethanone
Uniqueness
The presence of multiple aziridine rings in [4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone makes it more reactive compared to similar compounds with fewer aziridine groups. This increased reactivity enhances its utility in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
6310-00-5 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
[4-[4-(aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c21-17(19-9-10-19)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(22)20-11-12-20/h1-8H,9-12H2 |
InChI-Schlüssel |
VEMLAANGXZOPRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


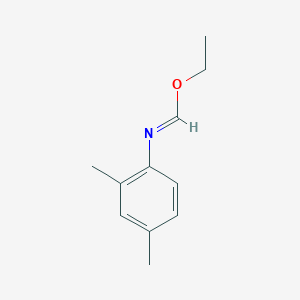
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
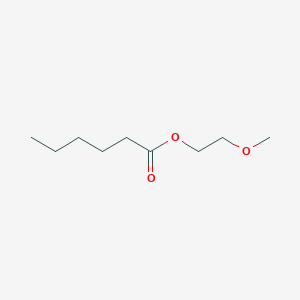
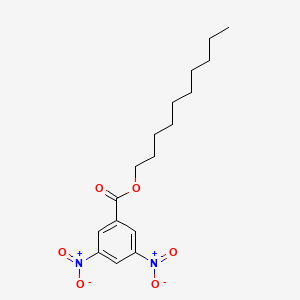

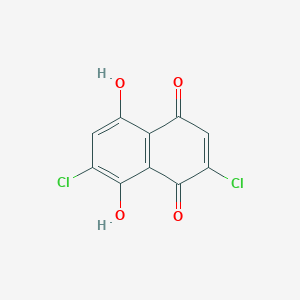
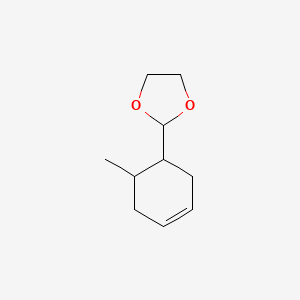
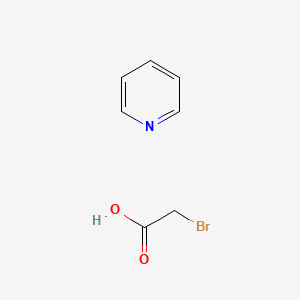

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)

![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
